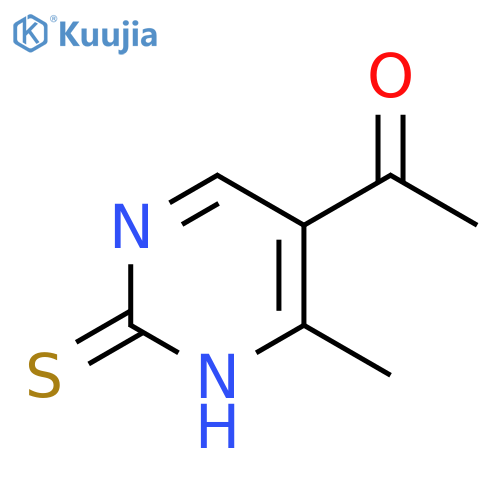Cas no 1000018-62-1 (1-(1,2-dihydro-6-methyl-2-thioxo-5-pyrimidpiny)-ethanone)

1000018-62-1 structure
商品名:1-(1,2-dihydro-6-methyl-2-thioxo-5-pyrimidpiny)-ethanone
1-(1,2-dihydro-6-methyl-2-thioxo-5-pyrimidpiny)-ethanone 化学的及び物理的性質
名前と識別子
-
- 1-(1,2-dihydro-6-methyl-2-thioxo-5-pyrimidpiny)-ethanone
- Ethanone, 1-(1,2-dihydro-6-methyl-2-thioxo-5-pyrimidinyl)-
- 1000018-62-1
- AKOS002675845
- 1-(4-methyl-2-sulfanylpyrimidin-5-yl)ethan-1-one
- 1-(2-mercapto-4-methylpyrimidin-5-yl)ethan-1-one
- [( inverted exclamation markA)-(4-amino-2-hydroxy-4-oxobutyl)trimethylammonium]chloride
-
- インチ: 1S/C7H8N2OS/c1-4-6(5(2)10)3-8-7(11)9-4/h3H,1-2H3,(H,8,9,11)
- InChIKey: QEVUYJPXUAFEFQ-UHFFFAOYSA-N
- ほほえんだ: C(=O)(C1=C(C)NC(=S)N=C1)C
計算された属性
- せいみつぶんしりょう: 168.03573406g/mol
- どういたいしつりょう: 168.03573406g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 278
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
じっけんとくせい
- 密度みつど: 1.29±0.1 g/cm3(Predicted)
- ふってん: 293.4±50.0 °C(Predicted)
- 酸性度係数(pKa): 5.46±0.10(Predicted)
1-(1,2-dihydro-6-methyl-2-thioxo-5-pyrimidpiny)-ethanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1003426-5g |
1-(2-mercapto-4-methylpyrimidin-5-yl)ethan-1-one |
1000018-62-1 | 95% | 5g |
$1500 | 2024-07-24 | |
| eNovation Chemicals LLC | Y1003426-5g |
1-(2-mercapto-4-methylpyrimidin-5-yl)ethan-1-one |
1000018-62-1 | 95% | 5g |
$2100 | 2025-02-20 |
1-(1,2-dihydro-6-methyl-2-thioxo-5-pyrimidpiny)-ethanone 関連文献
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
1000018-62-1 (1-(1,2-dihydro-6-methyl-2-thioxo-5-pyrimidpiny)-ethanone) 関連製品
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 2279938-29-1(Alkyne-SS-COOH)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
